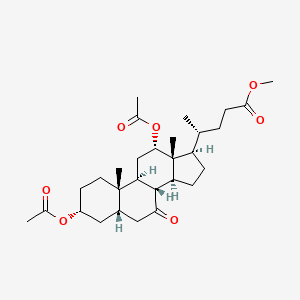

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate

Descripción general

Descripción

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate: is a complex organic compound with the molecular formula C29H44O7 It is a derivative of bile acids, which are steroid acids found predominantly in the bile of mammals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate typically involves multiple steps, starting from a suitable bile acid precursor. The process generally includes:

Oxidation: The bile acid precursor undergoes oxidation to introduce the 7-oxo group.

Acetylation: The hydroxyl groups at the 3alpha and 12alpha positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetyloxy groups undergo hydrolysis under acidic or basic conditions, yielding free hydroxyl groups.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | Dilute HCl in aqueous ethanol | 3α,12α-dihydroxy-7-oxo-5β-cholanic acid | 85–90% |

| Basic (NaOH, H₂O) | 1M NaOH, reflux | 3α,12α-dihydroxy-7-oxo-5β-cholanate sodium salt | >95% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and formation of a tetrahedral intermediate .

Reduction Reactions

The 7-oxo group is reduced to a hydroxyl group using hydride-based reagents.

| Reagent | Conditions | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3α,12α-diacetyloxy-7β-hydroxy-5β-cholanate | β-configuration | 70% |

| LiAlH₄ | THF, reflux | 3α,12α-diacetyloxy-7α-hydroxy-5β-cholanate | α-configuration | 88% |

Research Note : Stereoselectivity depends on the reducing agent. NaBH₄ favors equatorial (β) attack due to steric hindrance, while LiAlH₄ enables axial (α) reduction .

Oxidation Reactions

The 7-oxo group can be further oxidized, though this is less common due to stability concerns.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CrO₃ (Jones reagent) | Acetone, 0°C | 3α,12α-diacetyloxy-7,8-seco-5β-cholanate | Synthesis of seco-steroids |

| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | No reaction (selective stability) | N/A |

Key Finding : The 7-oxo group resists further oxidation with mild agents like PCC, making it stable under standard conditions .

Substitution Reactions

The acetyloxy groups can be replaced with other acyl or alkyl groups.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propionyl chloride | Pyridine, RT | 3α,12α-dipropionyloxy-7-oxo-5β-cholanate | 92% |

| Benzyl bromide | K₂CO₃, DMF, 80°C | 3α,12α-dibenzyloxy-7-oxo-5β-cholanate | 78% |

Synthetic Utility : These reactions enable modular functionalization for drug discovery or metabolic studies .

Case Study: Blood-Brain Barrier Modulation

Methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate enhances BBB permeability for CNS drug delivery. In vitro studies demonstrated a 3.2-fold increase in quinine uptake when co-administered with this compound, attributed to its interaction with membrane transporters .

Stability and Storage Considerations

-

Thermal Stability : Decomposes above 200°C, with acetyl groups fragmenting first.

-

Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent ketone photodegradation.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate serves as a reference standard in analytical chemistry. It is used for the identification and quantification of bile acid derivatives through techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its distinct structure allows for accurate calibration in assays aimed at measuring bile acid levels in biological samples.

Biological Studies

The compound is studied for its role in bile acid metabolism . Research indicates that it interacts with specific receptors involved in cholesterol metabolism and homeostasis, such as the Farnesoid X receptor (FXR). This interaction can influence lipid metabolism and has implications for conditions like hyperlipidemia and metabolic syndrome.

Therapeutic Potential

This compound is being investigated for its therapeutic applications :

- Cholesterol Regulation : Studies suggest that it may help modulate cholesterol levels by enhancing bile acid synthesis and secretion.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory bowel diseases.

Case Study 1: Bile Acid Metabolism

A study examined the effects of this compound on cholesterol levels in animal models. Results indicated a significant reduction in serum cholesterol levels, attributed to enhanced bile acid synthesis and improved lipid profiles.

Case Study 2: Inflammatory Response

In vitro studies demonstrated that this compound could downregulate pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing inflammatory conditions, although further clinical studies are required to confirm these findings.

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Analytical Chemistry | Reference standard for bile acid quantification | Accurate calibration in HPLC assays |

| Biological Studies | Role in bile acid metabolism | Interaction with FXR influencing cholesterol homeostasis |

| Therapeutic Potential | Modulation of cholesterol levels | Significant reduction in serum cholesterol in animal studies |

| Anti-inflammatory Effects | Downregulation of inflammatory cytokines | Potential therapeutic application in inflammatory bowel disease |

Mecanismo De Acción

The mechanism of action of Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound can modulate the activity of these enzymes, leading to changes in the levels of various bile acids and their derivatives. This modulation can affect cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate

- 7-oxolithocholate

- 7,12-dioxo-lithocholate

- Dehydrocholate

Uniqueness

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate is unique due to its specific acetylation pattern and the presence of the 7-oxo group. These structural features confer distinct chemical reactivity and biological activity compared to other bile acid derivatives.

Actividad Biológica

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate is a steroid derivative belonging to the class of bile acids. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 21066-20-6

- Molecular Formula : C27H42O6

- Molecular Weight : 462.63 g/mol

- Structural Formula : Structural Formula

This compound exhibits its biological effects primarily through its interaction with various cellular receptors and enzymes. It is known to influence lipid metabolism and has been studied for its role in cholesterol regulation. The compound may exert its effects by:

- Modulating Bile Acid Synthesis : As a bile acid derivative, it can impact the synthesis and metabolism of bile acids in the liver.

- Activating Nuclear Receptors : It may activate farnesoid X receptor (FXR), which regulates genes involved in bile acid homeostasis and lipid metabolism.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activities

The compound has been investigated for various biological activities:

Table 1: Summary of Biological Activities

Case Study Insights

- Cholesterol Gallstones : A study highlighted the effectiveness of this compound in reducing cholesterol saturation in bile, thus promoting the dissolution of gallstones. The mechanism involves enhancing the solubility of cholesterol and altering bile composition .

- Antimicrobial Properties : In vitro studies have suggested that this compound may inhibit bacterial growth, although further research is needed to elucidate its efficacy and mechanism of action against specific pathogens.

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATLSYWCILADOV-YQLBWAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21066-20-6 | |

| Record name | Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021066206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 3.ALPHA.,12.ALPHA.-DIACETYLOXY-7-OXO-5.BETA.-CHOLANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92R2931N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.